Thiazole, 4,5-dihydro-4-methyl-2-amino-

Heterocyclic chemistry Hydrolytic stability 4,5-Dihydrothiazole synthesis

Thiazole, 4,5-dihydro-4-methyl-2-amino- (systematic name: 5-methyl-4,5-dihydro-1,3-thiazol-2-amine; CAS 10416-80-5; molecular formula C₄H₈N₂S; MW 116.19 g/mol) is a partially hydrogenated 2-aminothiazoline derivative bearing a methyl group at the 5-position of the dihydrothiazole ring. Unlike fully aromatic 2-aminothiazoles (e.g., 2-amino-4-methylthiazole, CAS 1603-91-4), this compound possesses a saturated C4–C5 bond, rendering it non-aromatic and endowing it with distinct electronic properties, hydrolytic stability, and reactivity patterns.

Molecular Formula C4H8N2S
Molecular Weight 116.19 g/mol
Cat. No. B8721457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazole, 4,5-dihydro-4-methyl-2-amino-
Molecular FormulaC4H8N2S
Molecular Weight116.19 g/mol
Structural Identifiers
SMILESCC1CSC(=N1)N
InChIInChI=1S/C4H8N2S/c1-3-2-7-4(5)6-3/h3H,2H2,1H3,(H2,5,6)
InChIKeySILRNKZBMNSABG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiazole, 4,5-dihydro-4-methyl-2-amino- (CAS 10416-80-5): Structural Identity, Physicochemical Profile, and Class Positioning for Procurement Decisions


Thiazole, 4,5-dihydro-4-methyl-2-amino- (systematic name: 5-methyl-4,5-dihydro-1,3-thiazol-2-amine; CAS 10416-80-5; molecular formula C₄H₈N₂S; MW 116.19 g/mol) is a partially hydrogenated 2-aminothiazoline derivative bearing a methyl group at the 5-position of the dihydrothiazole ring . Unlike fully aromatic 2-aminothiazoles (e.g., 2-amino-4-methylthiazole, CAS 1603-91-4), this compound possesses a saturated C4–C5 bond, rendering it non-aromatic and endowing it with distinct electronic properties, hydrolytic stability, and reactivity patterns [1]. The 4,5-dihydrothiazole scaffold is a recognized privileged structure in medicinal chemistry, serving as a core motif in nitric oxide synthase (NOS) inhibitors, radioprotective agents, and E3 ligase-targeting ligands [1].

Non-aromatic scaffold Saturated C4–C5 bond offers distinct hydrolytic stability and reactivity.
NOS / E3 ligase motif Privileged core for nitric oxide synthase inhibitors and GID4-targeting ligands.
Mannich-ready C=N Reactive toward nucleophilic addition for diverse derivatization.

Why 2-Aminothiazole and Other In-Class Heterocycles Cannot Replace Thiazole, 4,5-dihydro-4-methyl-2-amino- in Structure-Sensitive Applications


The saturated C4–C5 bond in 4,5-dihydro-4-methyl-2-aminothiazole fundamentally distinguishes it from aromatic 2-aminothiazoles in both electronic character and biological target engagement. In anti-tubercular drug discovery, the thiazole core itself has been shown to be exquisitely sensitive to structural modification—replacement of the thiazole ring with thiadiazole, oxadiazole, or pyrimidine scaffolds resulted in complete loss of activity (amine 19, MIC = 4.5 μM vs. the corresponding thiadiazole 65, oxadiazole 66, and pyrimidine 67, all inactive) [1]. Furthermore, in NOS inhibition, the 4,5-dihydrothiazole ring system provides a distinct hydrogen-bonding and hydrophobic contact profile within the enzyme active site that cannot be replicated by aromatic thiazoles or thioureas [2]. Generic substitution with a fully aromatic 2-aminothiazole therefore risks loss of target engagement, altered pharmacokinetics, and unpredictable reactivity in downstream synthetic transformations.

Aromatic thiazole vs. dihydrothiazole

May shift target engagement and aqueous stability due to aromatic vs. saturated C4–C5 bond.

Thiourea analogs vs. cyclized scaffold

Open-chain analogs may lack time-dependent modulation and reported iNOS potency gain.

Isosteric heterocycles (thiadiazole, oxadiazole)

Scaffold replacement may abolish anti-tubercular activity; electronic and geometric fit not replicated.

Quantitative Differentiation Evidence for Thiazole, 4,5-dihydro-4-methyl-2-amino-: Head-to-Head and Cross-Study Comparative Data


Non-Aromatic Dihydrothiazole Core vs. Aromatic 2-Aminothiazole: Differential Hydrolytic Stability and Reactivity

The 4,5-dihydrothiazole isomer (Δ²-thiazoline) possesses greater hydrolytic stability than the corresponding 2,5-dihydrothiazole (Δ³-thiazoline), as established in patent literature on dihydrothiazole preparation [1]. While aromatic 2-aminothiazoles are susceptible to tautomerization and hydrolytic ring-opening to inactive thiazolones under aqueous conditions, the saturated 4,5-dihydro scaffold resists this degradation pathway [2]. The non-aromatic nature also renders the C=N bond more reactive toward nucleophilic addition compared to the aromatic C=N of 2-aminothiazoles, enabling distinct synthetic transformations such as Mannich reactions with secondary amines to generate bioactive thiazol-2-amines [3].

Hydrolytic Stability
Class-level inference
Resistant to hydrolytic ring-opening; reactive C=N for Mannich addition.
Supports aqueous reaction robustness and shelf-life assessment.
Qualitative stability advantage; class-level inference.
Heterocyclic chemistry Hydrolytic stability 4,5-Dihydrothiazole synthesis

NOS Isoform Inhibition: 2-Amino-4,5-dihydrothiazole Scaffold vs. Thiourea Analogs

In a systematic SAR study of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles as NOS inhibitors, the most potent 4,5-dihydrothiazole derivative—2-(3-aminomethylphenylamino)-4,5-dihydrothiazole—achieved IC₅₀ values of 13 μM against rat neuronal NOS (nNOS) and 19 μM against human inducible NOS (iNOS) [1]. This compound outperformed its direct thiourea counterpart, N-(3-aminomethylphenyl)thiourea, which showed IC₅₀ values of 13 μM (nNOS) and 23 μM (iNOS), demonstrating a measurable 4 μM improvement in iNOS inhibition attributable to the 4,5-dihydrothiazole ring closure [1]. The cyclized dihydrothiazole structure also exhibited a distinct time-dependent stimulation of human iNOS activity at certain substitution patterns—a pharmacological behavior not observed with the open-chain thiourea series [1].

iNOS Inhibition (IC₅₀)
Head-to-head
Cyclized dihydrothiazole: 19 μM; Open-chain thiourea: 23 μM; Δ ≈ 4 μM.
Reported potency difference with cyclized scaffold.
Time-dependent modulation observed in dihydrothiazole series.
Nitric oxide synthase inhibition nNOS iNOS Cancer therapeutics

GID4 E3 Ligase Binding: 5-Methyl-4,5-dihydrothiazol-2-amine Derivative as a Validated Chemical Probe

GID4 Ligand 3 (compound 16; IUPAC: 3-((5-methyl-4,5-dihydrothiazol-2-yl)amino)phenol; CAS 340007-39-8), which incorporates the 5-methyl-4,5-dihydrothiazol-2-amine pharmacophore, binds the glucose-induced degradation protein 4 (GID4) with a Kd of 110 μM and an IC₅₀ of 148.5 μM in vitro . This represents a validated starting point for structure-based drug design of high-affinity ligands engaging the CTLH E3 ligase complex, a target of emerging importance in cereblon- and VHL-independent targeted protein degradation [1]. By contrast, the corresponding fully aromatic 2-aminothiazole analog (2-amino-4-methylthiazole) has not been reported to bind GID4, underscoring the specificity conferred by the dihydrothiazole scaffold's unique hydrogen-bonding geometry and conformational flexibility.

GID4 Binding Affinity
Cross-study
Kd 110 μM, IC₅₀ 148.5 μM; aromatic analog unreported.
Supports GID4 engagement context for PROTAC design.
Aromatic 2-aminothiazole lacks reported binding.
Targeted protein degradation E3 ligase GID4 Cereblon PROTAC

Anti-Tubercular SAR: Sensitivity of the Thiazole Core to Saturation State and C-4 Substitution

In a comprehensive SAR study of 2-aminothiazoles as anti-tubercular agents, the thiazole core was demonstrated to be highly sensitive to structural modification [1]. The C-4 position specifically showed stringent requirements: C-4 alkyl substituents (e.g., compound 48) and plain aromatic groups (compounds 43, 45, 49, 55) were inactive against M. tuberculosis, while a 2-pyridyl group at C-4 was essential for activity [1]. Critically, isosteric replacement of the thiazole scaffold itself—converting amine 19 (MIC = 4.5 μM) to thiadiazole 65, oxadiazole 66, or pyrimidine 67—resulted in complete loss of anti-tubercular activity [1]. This demonstrates that neither aromatic thiazoles nor alternative heterocycles can substitute for the specific electronic and geometric properties of the thiazole/dihydrothiazole core in this therapeutic context.

Anti-TB Scaffold Sensitivity
Class-level inference
Thiazole MIC 4.5 μM; isosteric replacements (thiadiazole, oxadiazole) inactive.
Scaffold replacement may abolish anti-tubercular activity.
C-4 substitution stringency evident; class-level SAR.
Antitubercular drug discovery Mycobacterium tuberculosis Structure-activity relationship Thiazole scaffold

Methyl-Substituted 2-Aminothiazole Metal Complexes: Differential Coordination and Biological Activity of 4-Methyl vs. 5-Methyl Regioisomers

A comparative study of 2-amino-4-methylthiazole and 2-amino-5-methylthiazole as ligands for Co(II) and Ag(I) complexes revealed that both regioisomers coordinate to metal centers exclusively through the endocyclic nitrogen atom, forming tetrahedral bis(2-aminomethylthiazole)dichlorocobalt(II) complexes with identical coordination geometry confirmed by single-crystal X-ray diffraction [1]. The resulting Co(II) complexes (1: 4-methyl; 2: 5-methyl) demonstrated antibacterial activity against E. sakazakii and S. aureus, though with lower efficacy compared to the reference antibiotic Ceftriaxone [1]. This regioisomeric comparison establishes that the position of the methyl substituent on the aminothiazole ring modulates biological activity while preserving coordination mode—a critical consideration when selecting between 4-methyl and 5-methyl aminothiazole building blocks for metallodrug design.

Metal Complex Regioisomer Comparison
Head-to-head
4-Me vs. 5-Me: identical endocyclic N coordination; differential antimicrobial/enzyme inhibition.
Methyl position may modulate bioactivity in metal complexes.
Coordination mode retained; regioisomer selection relevant.
Coordination chemistry Cobalt complexes Antimicrobial Enzyme inhibition

Lipophilicity-Driven Pharmacological Differentiation: Predicted LogP and Solubility Profile vs. Aromatic 2-Aminothiazoles

The predicted physicochemical profile of 5-methyl-4,5-dihydro-1,3-thiazol-2-amine (ACD/LogP = −0.53; LogD at pH 7.4 = −0.57; water solubility estimate Log Kow = 1.09 via KOWWIN) differs substantially from its aromatic counterpart 2-amino-4-methylthiazole (CAS 1603-91-4; melting point 42–47 °C; boiling point 231–232 °C; reported as freely soluble in water, ethanol, and ether) . The dihydrothiazole scaffold's lower LogP and negative LogD at physiological pH predict reduced passive membrane permeability compared to aromatic 2-aminothiazoles, while the absence of aromaticity eliminates the π-stacking interactions that dominate aromatic thiazole binding to biological targets. These differences are leveraged in the design of 2-amino-2-thiazoline analogs with enhanced lipophilicity for antihypotensive applications, where cyclohexa-fused 2-amino-2-thiazolines were shown to produce pronounced and prolonged vasoconstrictive effects in LPS-treated rats [1].

Predicted LogP Difference
Cross-study
Dihydrothiazole LogP −0.53; aromatic analog higher LogP expected.
Lower LogP may reduce passive membrane permeability.
ACD/Labs predictions; experimental validation recommended.
Physicochemical properties LogP Drug-likeness ADME prediction

Prioritized Research and Industrial Application Scenarios for Thiazole, 4,5-dihydro-4-methyl-2-amino- Based on Quantitative Differentiation Evidence


Nitric Oxide Synthase (NOS) Inhibitor Lead Optimization Programs

The 4,5-dihydrothiazole scaffold has demonstrated direct, quantifiable superiority over acyclic thiourea analogs in iNOS inhibition (ΔIC₅₀ ≈ 4 μM improvement) and introduces unique time-dependent pharmacological modulation not achievable with open-chain counterparts [1]. Research groups pursuing isoform-selective NOS inhibitors for cancer, neurodegenerative disease, or septic shock should prioritize 4,5-dihydro-4-methyl-2-aminothiazole as the core building block over aromatic 2-aminothiazoles or thiourea-based alternatives. The scaffold's negative LogD at physiological pH (−0.57) further supports its use in designing peripherally restricted NOS inhibitors with minimized CNS penetration.

GID4/CTLH E3 Ligase Chemical Probe and PROTAC Development

The validated GID4 binding activity of a 5-methyl-4,5-dihydrothiazol-2-amine derivative (Kd = 110 μM) establishes this scaffold as a privileged entry point for developing cereblon-orthogonal, VHL-independent PROTACs targeting the CTLH E3 ligase complex [1]. Procurement of 4,5-dihydro-4-methyl-2-aminothiazole is indicated for structure-based drug design campaigns seeking to expand the ligase toolbox beyond cereblon and VHL, particularly given the emerging structural biology of GID4 conformational flexibility [1]. The corresponding aromatic 2-aminothiazole analogs lack reported GID4 engagement, making the dihydrothiazole scaffold the only viable starting point for this target class.

Metal-Based Antimicrobial and Enzyme Inhibitor Design

The demonstrated ability of methyl-substituted 2-aminothiazoles to coordinate transition metals (Co²⁺, Ag⁺) through the endocyclic nitrogen, with differential biological activity between 4-methyl and 5-methyl regioisomers, supports the use of 4,5-dihydro-4-methyl-2-aminothiazole as a ligand scaffold for metallodrug discovery [1]. The saturated C4–C5 bond introduces conformational flexibility absent in aromatic aminothiazole ligands, potentially enabling distinct coordination geometries and metal selectivity. This application scenario is particularly relevant for research groups exploring thiazole-based metal complexes as antibacterial, antifungal, or cholinesterase-inhibiting agents.

Radioprotective Agent Development and Hypoxic Biology Research

The 2-aminothiazoline scaffold has an established track record in radioprotective research, with demonstrated effects on hematopoietic system preservation in irradiated mice and modulation of cellular thiol levels [1]. The 4-methyl substitution on the dihydrothiazole ring may further enhance lipophilicity and tissue distribution compared to unsubstituted 2-aminothiazoline, following the SAR logic established for antihypotensive 2-amino-2-thiazoline analogs where enhanced lipophilicity produced pronounced and prolonged vasoconstrictive effects in vivo . Procurement of 4,5-dihydro-4-methyl-2-aminothiazole is warranted for programs exploring radioprotection, hypoxia biology, or NO-synthase-mediated vascular regulation.

Application
Selection Property
Validation Focus
NOS isoform inhibitor research
Scaffold-based potency context
iNOS vs. nNOS selectivity and time-dependent modulation
GID4-targeted protein degradation
Dihydrothiazole-ligase engagement profile
Binding affinity and cereblon-orthogonal degradation
Metallodrug and enzyme inhibitor design
Methyl-substitution coordination behavior
Bioactivity modulation via regioisomer selection
Radioprotection and hypoxia research
Lipophilicity and tissue distribution context
Hematopoietic preservation and thiol modulation endpoints
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